Methyl 2-chloro-5-cyanobenzoate
Overview
Description
Methyl 2-chloro-5-cyanobenzoate is an organic compound with the molecular formula C9H6ClNO2 . It is used in various chemical reactions and has a molecular weight of 195.6 g/mol .
Synthesis Analysis
The synthesis of this compound involves several steps. The starting material, 2-chloro-5-iodobenzoic acid, undergoes esterification and cyanation reactions to produce this compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6ClNO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Structural Analysis
Methyl 2-chloro-5-cyanobenzoate is a compound that has been used in various chemical syntheses and structural analyses. For instance, it was involved in the formation of cationic carbene complexes with metals like iridium(III), nickel(II), palladium(II), and platinum(II) (Fraser, Roper, & Stone, 1974). Additionally, its derivatives have been used to synthesize mononuclear silver(I) complexes, which were characterized by elemental analysis and X-ray diffraction, displaying high cytotoxic property to both normal and carcinoma cells (Wang & Shi, 2011).
Photochemical Reactions
In the field of photochemistry, derivatives of this compound have been utilized in studies examining the photoreactions of certain compounds. An example includes the irradiation of 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones, which are related to this compound, in dry, nonnucleophilic solvents to produce various chemical yields (Plíštil et al., 2006).
Antimicrobial Properties
Some studies have focused on the antimicrobial properties of compounds derived from this compound. Research on 3-methylbenzofuran derivatives synthesized using similar compounds exhibited significant antimicrobial activity against various fungal and bacterial species (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Organic Synthesis
Safety and Hazards
Methyl 2-chloro-5-cyanobenzoate is classified as a combustible liquid. It is harmful if swallowed and harmful to aquatic life . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Methyl 2-chloro-5-cyanobenzoate and similar compounds have potential applications in the development of pesticides. A series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole were designed by bioisosterism, and synthesized easily via esterification, cyanation, cyclization, and aminolysis reactions . These compounds showed good larvicidal activities against mosquito larvae and fungicidal activities against various fungi . Therefore, this type of compound can be further studied for its potential applications .
Mechanism of Action
Mode of Action
They can participate in various reactions, such as nucleophilic substitution, to form new compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how Methyl 2-chloro-5-cyanobenzoate interacts with its targets . .
Properties
IUPAC Name |
methyl 2-chloro-5-cyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLQGCVEXOWXEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586557 | |
Record name | Methyl 2-chloro-5-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914106-36-8 | |
Record name | Methyl 2-chloro-5-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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